2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Description
2-[(Pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a synthetic compound featuring a 1H-benzo[de]isoquinoline-1,3(2H)-dione core linked to a butanoate ester.
The benzo[de]isoquinolinedione scaffold is known for its planar aromatic structure, which often confers fluorescence properties and metal-binding capabilities, as seen in related naphthalimide derivatives . The pyridine-containing substituent may enhance solubility in polar solvents and modulate pharmacokinetic behavior compared to simpler alkyl or aryl esters.
Properties
Molecular Formula |
C24H21N3O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
InChI |
InChI=1S/C24H21N3O5/c28-20(32-14-12-26-22(29)17-7-3-11-25-15-17)10-4-13-27-23(30)18-8-1-5-16-6-2-9-19(21(16)18)24(27)31/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,29) |
InChI Key |
XXSFPZQZYKVLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)OCCNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves multiple steps, including the formation of the pyridine ring, the benzoisoquinoline moiety, and the ester linkage. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phosphonylated Triazolenaphthalimide Derivatives ()
Compounds such as Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b) and its analogs incorporate a triazole-phosphonate group instead of the pyridin-3-ylcarbonylaminoethyl chain. Key differences include:
- Solubility: The phosphonate group in 16b–16d enhances hydrophilicity, whereas the target compound’s pyridine and ester groups may balance polar and nonpolar interactions.
- Synthesis: The target compound likely requires amide coupling (pyridin-3-ylcarbonylaminoethyl attachment) rather than click chemistry (used for triazole-phosphonate derivatives) .
Bipharmacophoric Cholinesterase Inhibitors ()
Compounds like 7b-C9 and 7b-C10 feature quaternary ammonium groups and extended alkyl chains, differing significantly from the target compound:
- Pharmacokinetics : The quaternary ammonium groups in 7b-C9/10 confer permanent positive charges, limiting blood-brain barrier penetration. The target compound’s neutral ester and pyridine groups may improve CNS accessibility.
- Structural Complexity: 7b-C9/10 have dual pharmacophores (isoxazole and benzo[de]isoquinolinedione), while the target compound’s single pharmacophore may simplify synthesis and reduce off-target effects .
Fluorescence and Electronic Properties
1,8-Naphthalimide Derivatives ()
Naphthalimides like NI1 (2-(6-(2-(N,N-Dimethylaminoethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate) exhibit strong fluorescence due to their extended π-conjugation. In contrast:
- The target compound lacks electron-donating groups (e.g., dimethylamino in NI1), likely reducing fluorescence quantum yield.
- The pyridine substituent may introduce intramolecular charge transfer, but this requires experimental validation .
Structural Analogues with Modified Ester Groups
Ethyl 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate ()
This compound replaces the butanoate chain with a benzoate ester, altering:
- Steric Effects: The rigid benzoate group may hinder rotational freedom compared to the flexible butanoate chain in the target compound.
- Electronic Effects: The aromatic benzoate could enhance π-stacking interactions in biological targets, whereas the aliphatic butanoate may favor hydrophobic binding pockets .
Biological Activity
The compound 2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.39 g/mol
The compound features a pyridine ring, a benzo[de]isoquinoline moiety, and a butanoate side chain, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Key Findings:
- IC₅₀ Values : The half-maximal inhibitory concentration (IC₅₀) for human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) was found to be less than 10 µM, indicating potent activity against these cells .
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and poly ADP-ribose polymerase (PARP) cleavage, suggesting a mechanism involving programmed cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the substituents on the pyridine and benzo[de]isoquinoline moieties significantly affect the biological activity:
| Compound Variant | IC₅₀ (µM) | Activity Description |
|---|---|---|
| Parent Compound | <10 | Strong antiproliferative |
| Variant A | 15 | Moderate activity |
| Variant B | >100 | Low activity |
This table illustrates how specific structural changes can enhance or diminish the compound's effectiveness.
Study 1: Antiproliferative Activity
In a study conducted on various cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. The results were quantified using MTT assays, which measure cellular metabolic activity as an indicator of viability.
Study 2: Mechanistic Insights
Further investigations using molecular docking techniques have provided insights into how the compound interacts with specific targets within cancer cells. The binding affinity to receptors involved in cell growth regulation was evaluated, revealing submicromolar affinities for certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
